![molecular formula C12H7Cl2NO3S2 B1683911 1-(5-(2,3-Dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone CAS No. 882257-11-6](/img/structure/B1683911.png)
1-(5-(2,3-Dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone
Overview
Description
“1-(5-(2,3-Dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone” is a chemical compound with a molecular mass of 348.2274 dalton . Its chemical formula is C₁₂H₇Cl₂NO₃S₂ . The compound is also known by its canonical SMILES representation: CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)N+[O-] .
Molecular Structure Analysis
The InChI representation of the compound is InChI=1S/C12H7Cl2NO3S2/c1-6(16)10-5-8(15(17)18)12(20-10)19-9-4-2-3-7(13)11(9)14/h2-5H,1H3 . This representation provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 349.2 g/mol . It has a topological polar surface area of 129 Ų, indicating the size of the molecule’s polar surface . The compound has a complexity of 396, which is a measure of the structural complexity of the molecule .Mechanism of Action
Target of Action
The primary target of the compound 1-(5-(2,3-Dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone, also known as P5091, is the ubiquitin-specific protease 7 (USP7) . USP7, also known as HAUSP, is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and immune response .
Mode of Action
P5091 acts as a selective inhibitor of USP7 . It inhibits the stabilizing effect of USP7 on Hdm2, a protein that regulates the cell cycle . By inhibiting USP7, P5091 disrupts the interaction between USP7 and its substrates, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of USP7 by P5091 affects several biochemical pathways. One of the key pathways is the p53 pathway . In normal conditions, USP7 stabilizes Hdm2, which in turn leads to the degradation of the tumor suppressor protein p53 . When usp7 is inhibited by p5091, this leads to the stabilization of p53, resulting in the activation of p53-dependent cell death pathways .
Result of Action
The inhibition of USP7 by P5091 leads to the stabilization of p53 and p21 , proteins that play a crucial role in cell cycle regulation . This results in a pro-apoptotic effect, promoting programmed cell death . Therefore, P5091 has potential therapeutic implications in the treatment of diseases where the p53 pathway is dysregulated, such as cancer .
properties
IUPAC Name |
1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S2/c1-6(16)10-5-8(15(17)18)12(20-10)19-9-4-2-3-7(13)11(9)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZLGMAAKNEGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384841 | |
Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
882257-11-6 | |
Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 882257-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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